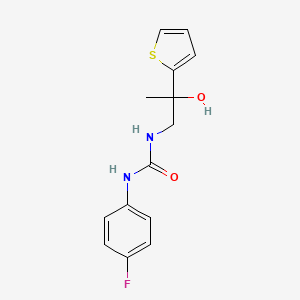
1-(4-Fluorophényl)-3-(2-hydroxy-2-(thiophène-2-yl)propyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, also known as FTUP, is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications.
Applications De Recherche Scientifique
- La FPTU a démontré un potentiel anticancéreux prometteur. Les chercheurs ont exploré ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent que la FPTU inhibe la prolifération cellulaire, induit l'apoptose et perturbe les voies d'angiogenèse tumorale .
Activité anticancéreuse
En résumé, la FPTU est prometteuse dans divers domaines, de la thérapie anticancéreuse à la neuroprotection. Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses mécanismes et optimiser son utilisation en milieu clinique. 🌟 .
Mécanisme D'action
The exact mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has been shown to inhibit the activity of several enzymes such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. It has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has been shown to have significant biochemical and physiological effects in various animal models. It has been found to reduce blood glucose levels in diabetic rats by increasing insulin sensitivity and stimulating glucose uptake in skeletal muscle cells. 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has also been shown to improve cognitive function and reduce neuroinflammation in mice models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, its hydrophobic nature and poor solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects and potential side effects of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea.
Orientations Futures
There are several future directions for the research and development of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea. One potential area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, more research is needed to elucidate the exact mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea and identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea in humans for various medical conditions.
Méthodes De Synthèse
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl isocyanate with 2-thiophen-2-yl-2-hydroxypropanol in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea. The purity and yield of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can be improved by using various purification techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-14(19,12-3-2-8-20-12)9-16-13(18)17-11-6-4-10(15)5-7-11/h2-8,19H,9H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYIEUZBASVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)F)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)
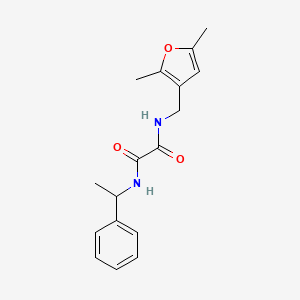
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
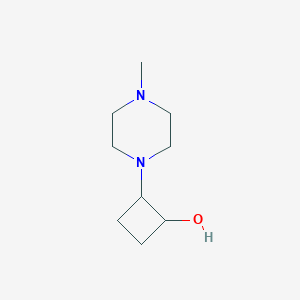
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)
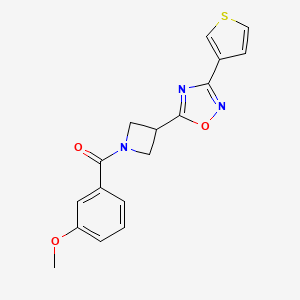
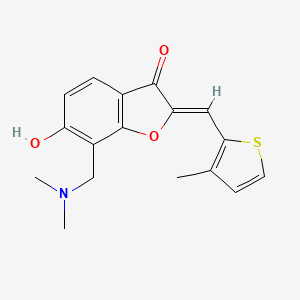

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
